molecular formula C11H8Cl2N2O2 B2489707 methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 192702-24-2

methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2489707
CAS No.: 192702-24-2
M. Wt: 271.1
InChI Key: KINFFVOVDYZUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Systematic Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, which precisely describes its molecular architecture according to established nomenclature conventions. The Chemical Abstracts Service registry number 192702-24-2 serves as the unique identifier for this compound in chemical databases worldwide. The molecular formula C₁₁H₈Cl₂N₂O₂ indicates a composition consisting of eleven carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 271.10 daltons.

The systematic analysis of the molecular formula reveals several important structural features that define the compound's chemical identity. The presence of two nitrogen atoms within the eleven-carbon framework confirms the pyrazole heterocyclic core, which forms a five-membered ring containing adjacent nitrogen atoms at positions 1 and 2. The two chlorine atoms are positioned on the phenyl ring substituent at the 3 and 4 positions, creating a dichlorophenyl moiety that significantly influences the compound's electronic properties. The ester functionality is represented by the methyl carboxylate group attached to the pyrazole ring at position 3, contributing to the compound's polarity and potential for intermolecular interactions.

The Simplified Molecular Input Line Entry System representation O=C(C1=NNC(C2=CC=C(Cl)C(Cl)=C2)=C1)OC provides a linear notation that encodes the complete structural information of the compound. This notation demonstrates the connectivity between the pyrazole core, the dichlorophenyl substituent, and the methyl ester group, confirming the systematic name assignment. The International Chemical Identifier key KINFFVOVDYZUSF-UHFFFAOYSA-N serves as a hashed version of the complete structural information, providing a compact and unique identifier for database searches and chemical informatics applications.

Additional molecular descriptors provide quantitative measures of the compound's structural characteristics and potential behavior in various chemical environments. The compound exhibits a calculated logarithmic partition coefficient of 3.5061, indicating moderate lipophilicity that suggests favorable distribution between aqueous and organic phases. The polar surface area of 43.902 square angstroms reflects the contribution of the nitrogen and oxygen heteroatoms to the compound's surface polarity. The presence of four hydrogen bond acceptor sites and one hydrogen bond donor site indicates the potential for specific intermolecular interactions that could influence crystallization behavior and biological activity.

Properties

IUPAC Name

methyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINFFVOVDYZUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sodium acetate, and the reaction mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative.

Conditions Reagents Product Yield Reference
Basic hydrolysis (reflux)LiOH in MeOH/THF5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid96%
Acidic hydrolysisHCl in dioxanePartial hydrolysis observed under strongly acidic conditionsN/A
  • The reaction with LiOH proceeds via nucleophilic acyl substitution, cleaving the methyl ester to form the carboxylate salt, which is acidified to the free acid .

Aromatic Substitution

The 3,4-dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions.

Reaction Type Reagents Product Notes Reference
DechlorinationPd/C, H₂, EtOH5-Phenyl-1H-pyrazole-3-carboxylate derivativeSelective reduction of C-Cl bonds
NitrationHNO₃, H₂SO₄Nitro-substituted derivative at para positionRequires activating groups

Pyrazole Ring Substitution

Electrophilic substitution occurs at the pyrazole ring’s C4 position due to electron-withdrawing effects of the ester and dichlorophenyl groups.

Reagent Product Conditions Reference
Bromine (Br₂)4-Bromo-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylateAcetic acid, 0°C
Iodine (I₂), AgOTf4-Iodo derivativeDCM, room temperature

Ester Reduction

The ester group is reduced to a primary alcohol using strong reducing agents.

Reagent Product Yield Reference
LiAlH₄3-(Hydroxymethyl)-5-(3,4-dichlorophenyl)-1H-pyrazole78%

Pyrazole Ring Oxidation

Oxidation of the pyrazole ring is limited due to its inherent stability, but side-chain oxidations are feasible.

Reagent Product Conditions Reference
KMnO₄, H₂OPyrazole ring remains intact; ester oxidizes to ketone (minor pathway)Acidic, heat

Cycloaddition and Cross-Coupling Reactions

The compound participates in 1,3-dipolar cycloadditions and transition-metal-catalyzed couplings.

1,3-Dipolar Cycloaddition

Dipolarophile Product Catalyst Reference
Ethyl diazoacetateSpiro-pyrazoline derivativeZn(OTf)₂

Suzuki-Miyaura Coupling

Boron Reagent Product Conditions Reference
Phenylboronic acid5-(3,4-Dichlorophenyl)-4-phenyl-1H-pyrazole-3-carboxylatePd(PPh₃)₄, K₂CO₃, DMF

Ester to Amide Conversion

Reagent Product Yield Reference
NH₃ (g), MeOH5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide65%

Transesterification

Alcohol Product Catalyst Reference
EthanolEthyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylateH₂SO₄

Multi-Component Reactions

The compound forms bis-pyrazole derivatives in the presence of aldehydes and hydrazines.

Components Product Catalyst Reference
Benzaldehyde, phenylhydrazine4,4'-(Phenylmethylene)bis(1H-pyrazol-5-ol)-3-carboxylateNano-NiZr₄(PO₄)₆

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, facilitated by hydroxide ions .

  • Substitution : Dichlorophenyl groups activate specific positions for NAS under catalytic hydrogenation.

  • Cycloaddition : Pyrazole’s electron-deficient nature promotes 1,3-dipolar interactions with diazo compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies have indicated that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its use as an anti-inflammatory agent. For instance, its interaction with specific molecular targets can lead to reduced inflammation by blocking the catalytic activity of relevant enzymes .
  • Anticancer Properties : The compound has been explored for its anticancer potential. Research indicates that pyrazole derivatives can exhibit selective cytotoxicity against cancer cells while sparing normal cells. In vitro studies have shown promising results in inhibiting tumor growth .

The compound's biological activity extends to:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of alkaline phosphatase, with structure-activity relationship (SAR) studies revealing that modifications can enhance its inhibitory potency significantly . For example, derivatives with additional functional groups showed improved IC50 values.
  • Antimicrobial Activity : Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .

Agricultural Applications

In agriculture, the compound is being explored for its role in developing agrochemicals:

  • Herbicides and Fungicides : Due to its biological activity against pests and pathogens, it is being studied as a potential active ingredient in herbicides and fungicides. Its efficacy in controlling agricultural pests could lead to more sustainable farming practices .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with the compound exhibiting IC50 values lower than those of several existing chemotherapeutics.

CompoundIC50 (µM)Cell Line
This compound0.75HeLa
Control Drug A1.20HeLa
Control Drug B0.90HeLa

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans100

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological activity being studied. For example, as an enzyme inhibitor, it may block the catalytic activity of enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carboxylate derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate with structurally analogous compounds.

Structural Variations and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
This compound 5-(3,4-Cl₂Ph), 3-COOMe 286.1 Reference compound; unsubstituted N1 position .
Ethyl 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (21) 5-(4-BrPh), 1-(2,4-Cl₂Ph), 3-COOEt 453.6 Ethyl ester and bulky 2,4-dichlorophenyl at N1 enhance antiproliferative activity .
Methyl 5-(4-chlorophenyl)-1-(furan-2-ylcarbonyl)-1H-pyrazole-3-carboxylate (5d) 5-(4-ClPh), 1-(furan-2-ylcarbonyl), 3-COOMe 330.7 Furan-2-ylcarbonyl at N1 reduces steric hindrance, altering solubility .
Methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate 5-(3,4-Cl₂Ph), 1-(4-SO₂NH₂Ph), 3-COOMe 426.3 Sulfonamide group at N1 improves hydrogen-bonding capacity .

Physicochemical Properties

Property This compound Ethyl 5-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (25) Methyl 5-(4-chlorophenyl)-1-(furan-2-ylcarbonyl)-1H-pyrazole-3-carboxylate (5d)
Melting Point Not reported 92–94 °C 85–86 °C
IR (C=O stretch) ~1720 cm⁻¹ (estimated) 1724 cm⁻¹ 1751 cm⁻¹ (ester), 1724 cm⁻¹ (ketone)
Solubility Low in water; soluble in DMSO Moderate in ethanol High in propan-2-ol

Key Research Findings

  • Substituent Position Matters : Halogenation at the 3,4-positions of the phenyl ring (as in the reference compound) enhances binding to hydrophobic enzyme pockets compared to 2,4-dichloro derivatives .
  • Ester Group Impact : Methyl esters generally exhibit lower metabolic stability than ethyl esters but higher crystallinity, facilitating purification .

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a dichlorophenyl group and a carboxylate moiety. Its molecular formula is C11H8Cl2N2O2C_{11}H_{8}Cl_{2}N_{2}O_{2}, which contributes to its unique biological properties.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various pathogens, it demonstrated minimum inhibitory concentrations (MIC) that indicate strong antibacterial activity. For instance, derivatives of pyrazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this class of compounds may be effective in treating infections caused by these bacteria .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Notably, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The half-maximal inhibitory concentration (IC50) values for these activities are critical indicators of its potency:

Cell Line IC50 (µM)
MCF-70.08
PANC-110.0

These results suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

Inflammation is a complex biological response where pyrazole derivatives have shown promise as anti-inflammatory agents. This compound has been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The ability to inhibit these enzymes suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, studies have shown that certain pyrazole derivatives can act as inhibitors of monoamine oxidases (MAOs), which are important in the metabolism of neurotransmitters . The selectivity and potency of these inhibitors can be critical for developing treatments for neurological disorders.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that pyrazole derivatives significantly inhibited biofilm formation in Staphylococcus species, indicating their potential use in preventing chronic infections .
  • Anticancer Screening : In vitro assays conducted on various cancer cell lines revealed that this compound effectively reduced cell viability at low concentrations, supporting its candidacy as an anticancer agent .

Q & A

What are the optimal synthetic routes for methyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound can be achieved via cyclocondensation of hydrazine derivatives with β-keto esters, followed by regioselective chlorination. Key factors include:

  • Catalyst selection : Base catalysts like K₂CO₃ (1-5 mol%) improve regioselectivity and reduce side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates crystallization .
  • Temperature control : Reactions performed at 60–80°C minimize decomposition of dichlorophenyl intermediates .
    Typical yields range from 65–80%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

How does the dichlorophenyl substituent at position 5 influence the compound’s biological activity compared to analogs with mono-chlorinated or methylated phenyl groups?

Advanced Research Question
The 3,4-dichlorophenyl group enhances steric bulk and electron-withdrawing effects, critical for target binding. Comparative studies show:

SubstituentLogPIC₅₀ (μM) against Enzyme XBinding Affinity (ΔG, kcal/mol)
3,4-Dichlorophenyl3.20.12 ± 0.03-8.9
4-Chlorophenyl2.80.45 ± 0.12-7.2
4-Methylphenyl2.5>10-5.1
The dichloro motif increases lipophilicity (LogP) and stabilizes π-π stacking with hydrophobic enzyme pockets, explaining its 3.7-fold higher potency vs. mono-chlorinated analogs .

What analytical strategies resolve contradictions in reported biological activity data for this compound across different assays?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 0.12 μM vs. 0.8 μM) often arise from assay conditions:

  • Buffer pH : Activity drops at pH >7.4 due to deprotonation of the pyrazole NH .
  • Redox interference : DTT in cell-based assays reduces disulfide bonds in target proteins, altering binding kinetics .
  • Protein binding : Serum albumin in vitro reduces free compound concentration; corrections using equilibrium dialysis are recommended .
    Standardized protocols (e.g., fixed pH 7.0, DTT-free buffers, and LC-MS quantification of free ligand) improve reproducibility .

How can computational methods predict the metabolic stability of this compound?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking predict metabolic hotspots:

  • Ester hydrolysis : The methyl ester is susceptible to carboxylesterase cleavage (ΔG‡ = 12.3 kcal/mol).
  • Oxidative metabolism : CYP3A4 catalyzes hydroxylation at the pyrazole C4 position (Site of Metabolism score: 0.87 in MetaSite) .
    In vitro validation using human liver microsomes (HLM) shows t₁/₂ = 45 min, aligning with predictions. Stabilization strategies include methyl-to-cyclopropyl substitution at C3 .

What crystallographic techniques confirm the regiochemical structure of the pyrazole core?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is definitive:

  • Key metrics : C–N bond lengths (1.33–1.35 Å) and N–N–C angles (117–119°) confirm 1H-pyrazole tautomerism .
  • Packing analysis : π-stacking between dichlorophenyl groups (3.8 Å spacing) and hydrogen bonds (N–H···O=C, 2.1 Å) stabilize the lattice .
    Alternative methods like NOESY NMR can differentiate regioisomers by correlating H5 pyrazole protons with ortho-chlorine substituents .

How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Basic Research Question
Accelerated stability studies (40°C/75% RH, 6 months) reveal:

  • Polar solvents (DMF, DMSO) : Promote degradation via hydrolysis (15% impurity formation).
  • Nonpolar solvents (hexane) : Reduce degradation to <5% but require anti-oxidants (BHT, 0.1% w/v) to prevent radical-mediated chlorophenyl cleavage .
    Storage recommendations: Anhydrous acetonitrile at -20°C in amber vials with molecular sieves (purity >98% after 12 months) .

What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Advanced Research Question
Co-solvent systems improve aqueous solubility (initially 0.2 mg/mL):

  • β-Cyclodextrin inclusion complexes : Increase solubility to 4.5 mg/mL (1:2 molar ratio) .
  • Nanoemulsions : Lipid-based formulations (Labrafil/Cremophor EL) achieve 8 mg/mL, with bioavailability (F) rising from 22% to 58% in rat models .
    Dynamic light scattering (DLS) confirms particle size <200 nm, critical for avoiding RES clearance .

How does this compound compare to triazole derivatives in multitarget kinase inhibition?

Advanced Research Question
Kinase profiling (Eurofins Panlabs) reveals:

Compound ClassIC₅₀ for JAK2 (μM)Selectivity Ratio (JAK2/VEGFR2)
Pyrazole (this compound)0.0912:1
Triazole derivatives0.15–0.33:1–5:1
The pyrazole core’s planar geometry improves ATP-binding pocket occupancy, while the dichlorophenyl group enhances hydrophobic interactions with JAK2’s P-loop .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.